Home > Products > Building Blocks P16998 > 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 725699-04-7

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Catalog Number: EVT-1622932
CAS Number: 725699-04-7
Molecular Formula: C17H14F3N3O2
Molecular Weight: 349.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative synthesized by condensing dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The research highlighted its synthesis process and determined its crystal structure. Importantly, this compound demonstrated effective inhibition against the proliferation of specific cancer cell lines [].

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one

    Compound Description: This compound serves as a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives []. The research outlines its preparation through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate followed by a reaction with acetic anhydride.

Overview

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound with significant interest in medicinal chemistry due to its potential biological activities. This chemical is classified under the category of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds known for their diverse pharmacological properties. The compound's unique structure includes a trifluoromethyl group and an isopropylphenyl moiety, contributing to its chemical reactivity and biological profile.

Source

The compound can be sourced from various chemical suppliers, and its molecular weight is approximately 349.31 g/mol. It is identified by the Chemical Abstracts Service number 725699-04-7 and the Molecular Design Limited number MFCD04967188 .

Classification

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid falls under the category of heterocyclic compounds, specifically within the subgroup of pyrimidines. These compounds are characterized by their fused ring systems and are often investigated for their therapeutic potential in various diseases.

Synthesis Analysis

Methods

The synthesis of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method includes the reaction of 4-isopropylphenyl hydrazine with appropriate carbonyl compounds followed by cyclization to form the pyrazolo[1,5-a]pyrimidine framework.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pressure to ensure optimal yields. Hydrothermal synthesis has been employed in some studies, where reactants are subjected to elevated temperatures in a sealed environment to facilitate the formation of the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a pyrazolo-pyrimidine core with substituents that enhance its biological activity. The trifluoromethyl group is known to increase lipophilicity and metabolic stability.

Data

  • Molecular Formula: C₁₇H₁₄F₃N₃O₂
  • Molecular Weight: 349.31 g/mol
  • CAS Number: 725699-04-7
  • MDL Number: MFCD04967188 .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles. Notably, it can undergo nucleophilic substitutions due to the presence of electrophilic sites on the pyrimidine ring.

Technical Details

Reactions involving this compound may include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides through reaction with amines.
  • Halogenation: Introduction of halogen atoms at specific positions on the aromatic rings.
Mechanism of Action

Process

The mechanism of action for 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.

Data

Research indicates that compounds within this class may act as inhibitors for certain enzymes or receptors, potentially influencing pathways related to inflammation or cancer progression. Specific data regarding binding affinities and inhibition constants would require further experimental validation.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature, with properties influenced by its functional groups:

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

The presence of trifluoromethyl groups enhances reactivity towards nucleophiles and electrophiles, making it versatile for further derivatization.

Applications

Scientific Uses

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: Investigating mechanisms of action related to its pharmacological effects.
  • Material Science: Exploring its properties for use in advanced materials due to its unique structural characteristics.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Role of Heterocyclic Compounds in Modern Medicinal Chemistry

Heterocyclic compounds constitute >85% of all biologically active chemical entities in drug discovery, serving as foundational scaffolds for targeting diverse disease pathways. Their structural versatility enables precise modulation of pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and target-binding affinity. Nitrogen-containing heterocycles—particularly fused bicyclic systems—excel in mimicking endogenous purine bases, allowing them to interact competitively with ATP-binding sites in kinase enzymes. This bioisosteric capability underpins their dominance in oncology therapeutics, where kinase dysregulation drives uncontrolled cell proliferation. The synthetic adaptability of heterocycles further facilitates extensive structure-activity relationship (SAR) explorations, making them indispensable for rational drug design [3] [4].

Structural and Functional Significance of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine (PP) is a privileged scaffold characterized by a rigid, planar 5-6 bicyclic structure that optimally occupies kinase ATP-binding pockets. Its nitrogen atoms at positions 1, 4, and 8 (as denoted in Figure 1) enable critical hydrogen-bonding interactions with conserved catalytic residues (e.g., hinge-region lysine or aspartate). Unlike purine isosteres, the PP core permits regioselective modifications at positions 2, 3, 5, 6, and 7, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and steric bulk. Key derivatives demonstrate remarkable selectivity profiles; for instance, 7-(morpholin-4-yl) substitutions enhance PI3Kδ isoform specificity, while 5-aryl groups deepen hydrophobic pocket engagement. This adaptability has yielded clinical agents across therapeutic areas, including Zaleplon (sedative), Anagliptin (antidiabetic), and Larotrectinib (anticancer) [3] [7] [8].

Table 1: Impact of Pyrazolo[1,5-a]pyrimidine Substitutions on Biological Activity

PositionCommon SubstituentsFunctional RoleTarget Examples
2Methyl, PhenylModulates steric bulk & metabolic stabilityBenzodiazepine receptors
3Carboxylic acid, AmideEnables salt formation & H-bondingCDK2, Trk kinases
5Aryl, HeteroarylEngages hydrophobic regionsPI3Kδ, RET kinases
7Trifluoromethyl, MorpholineControls selectivity & cell penetrationPI3Kδ, Pim kinases

Historical Development of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The evolution of PP-based kinase inhibitors began in the 2000s with the discovery of Dorsomorphin, a potent AMPK inhibitor. This breakthrough highlighted the scaffold’s capacity for high-affinity kinase engagement and spurred targeted campaigns against oncogenic drivers. Seminal work by Fraley et al. (2002) established 3,6-disubstituted PIs as selective Pim-1 kinase antagonists, leveraging C7 morpholine groups for hinge-binding interactions. Subsequent innovations exploited C5 aryl/heteroaryl groups to target deeper hydrophobic clefts, yielding clinical candidates like the PI3Kδ inhibitor CPL302253 (IC₅₀ = 2.8 nM) [1] [5]. The 2010s witnessed FDA approvals of PP-containing therapeutics: Larotrectinib (TrkA/B/C inhibitor, 2018) and Repotrectinib (2023). These agents overcame resistance mutations in NTRK-fusion cancers by incorporating C3 amide bioisosteres and C7 trifluoromethyl groups—strategies directly applicable to optimizing 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [7].

Properties

CAS Number

725699-04-7

Product Name

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

IUPAC Name

5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31 g/mol

InChI

InChI=1S/C17H14F3N3O2/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(18,19)20)23-15(22-13)12(8-21-23)16(24)25/h3-9H,1-2H3,(H,24,25)

InChI Key

YATGANCZYPICPO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.